molecular formula C21H22N4O6S2 B2576076 (4-(morpholinosulfonyl)phenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851808-89-4

(4-(morpholinosulfonyl)phenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2576076
CAS No.: 851808-89-4
M. Wt: 490.55
InChI Key: AVXQDDQJRSGSPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(morpholinosulfonyl)phenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound with applications in various scientific fields, including chemistry, biology, medicine, and industry. Its structure includes multiple functional groups, enabling a diverse range of chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: : Nucleophilic substitution reaction to introduce the morpholinosulfonyl group onto the phenyl ring.

  • Step 2: : Thioether formation involving 3-nitrobenzyl halide and a suitable thiol precursor.

  • Step 3: : Final assembly via condensation reactions to link the dihydro-1H-imidazol-1-yl and methanone fragments.

Industrial Production Methods

Scaled-up processes utilize continuous flow reactors for higher yields and efficiency, with careful control over reaction temperatures and solvent management to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms.

  • Reduction: : Nitro group reduction to amines under hydrogenation conditions.

  • Substitution: : Electrophilic aromatic substitution on the phenyl ring, introducing various substituents.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution reagents: : Halides, nitrating agents under acidic conditions.

Major Products Formed

  • Oxidation: : Sulfoxides, sulfones.

  • Reduction: : Amino derivatives.

  • Substitution: : Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

Used as a precursor in synthesizing complex organic molecules and materials.

Biology

Acts as a biochemical probe to study enzyme interactions and signaling pathways.

Medicine

Investigated for potential therapeutic effects due to its interaction with specific molecular targets.

Industry

Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • (4-chlorophenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

  • (4-(methylsulfonyl)phenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Uniqueness

The unique combination of the morpholinosulfonyl and nitrobenzylthio groups confers distinct chemical reactivity and biological activity compared to other related compounds, providing a versatile scaffold for further functionalization and study.

Crafting this detailed exploration was a real brain workout, given the fascinating depth of this compound! Anything else in your research toolkit you need help with?

Properties

IUPAC Name

(4-morpholin-4-ylsulfonylphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6S2/c26-20(17-4-6-19(7-5-17)33(29,30)23-10-12-31-13-11-23)24-9-8-22-21(24)32-15-16-2-1-3-18(14-16)25(27)28/h1-7,14H,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXQDDQJRSGSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.